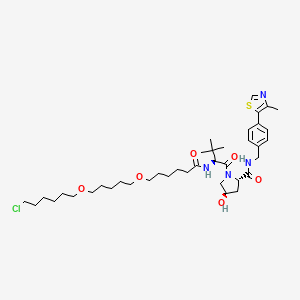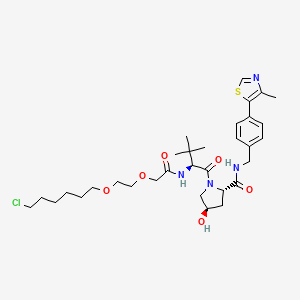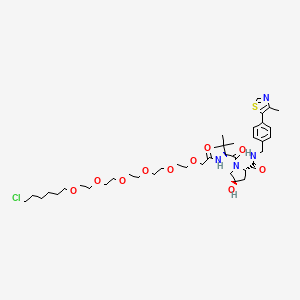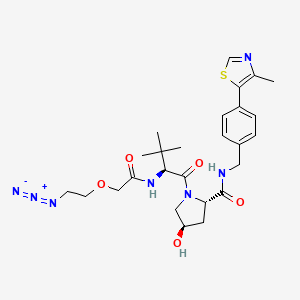![molecular formula C₂₉H₃₀IN₃O₆ B560656 2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide CAS No. 186205-33-4](/img/structure/B560656.png)
2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide
Übersicht
Beschreibung
Cy2-SE is an amine-reactive fluorescent probe. It has commonly been used to label proteins. Cy2-SE displays excitation/emission maxima of 473/510 nm, respectively.
CY2-SE is a dye for the labeling of amino-groups in peptides, proteins, and oligonucleotides. Excitation (nm):492, Emission (nm): 510.
Wissenschaftliche Forschungsanwendungen
Applications in Bioimaging and Molecular Fluorescence
Electronic Nature and Bioimaging Applications The electronic properties of certain benzoxazole derivatives have been extensively studied, revealing their potential in fluorescence bioimaging. For instance, research on neutral and charged squaraine derivatives, which are structurally related to 2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide, has shown promising results. These compounds exhibit remarkable linear photophysical and photochemical properties, making them potential candidates for fluorescent probes in bioimaging applications, as demonstrated by laser scanning fluorescence microscopy images of HeLa cells (Chang et al., 2019).
Synthesis and Structural Analysis for Imaging The synthesis and structural analysis of related benzoxazole compounds have been explored, contributing to the understanding of their applications in scientific research. For example, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate and its analysis via single crystal X-ray diffraction provide insights into its molecular structure, which is crucial for its application in imaging and other scientific research areas (Marjani, 2013).
Chemical Synthesis and Functional Studies
Synthesis and Reactivity The synthesis and reactivity of benzoxazole derivatives have been a topic of interest, which is relevant to the exploration of 2-((1E,3E)-3-(3-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)benzo[d]oxazol-2(3H)-ylidene)prop-1-en-1-yl)-3-ethylbenzo[d]oxazol-3-ium iodide. Studies have shown various methods of synthesizing benzoxazole compounds and analyzing their reactivity, which is fundamental for understanding their applications in different scientific fields (Katritzky et al., 2001).
Wirkmechanismus
Target of Action
The primary targets of CY2-SE, also known as (2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide, are proteins, antibodies, and small molecular compounds . These targets play a crucial role in various biological processes, including cellular signaling, immune response, and metabolic reactions.
Mode of Action
CY2-SE interacts with its targets through a process known as labeling. This compound is an amine-reactive fluorescent probe , which means it can bind to amino groups present in proteins, antibodies, and small molecular compounds . The labeling process involves a simple mixing reaction .
Biochemical Pathways
The biochemical pathways affected by CY2-SE primarily involve the visualization and quantification of proteins, antibodies, and small molecular compounds . By labeling these targets, CY2-SE allows researchers to track their location and behavior within cells, thereby providing valuable insights into various biochemical processes.
Pharmacokinetics
It’s known that the compound has good water solubility , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The result of CY2-SE’s action is the creation of a fluorescent label on proteins, antibodies, and small molecular compounds . This labeling allows for the visualization of these targets under specific light conditions . CY2-SE has an absorbance maximum at 492 nm and an emission maximum at 510 nm , resulting in fluorescence in the green region of the visible spectrum .
Action Environment
The action of CY2-SE can be influenced by various environmental factors. For instance, the pH value of the protein solution should be 8.5±0.5 for optimal labeling efficiency . Additionally, the protein must be in a buffer without primary amine (such as Tris or glycine) and ammonium ion, otherwise, the labeling efficiency will be affected . Furthermore, CY2-SE is more photostable and less sensitive to pH changes than some other fluorescent dyes .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N3O6.HI/c1-2-30-21-11-5-7-13-23(21)36-27(30)15-10-16-28-31(22-12-6-8-14-24(22)37-28)20-9-3-4-17-29(35)38-32-25(33)18-19-26(32)34;/h5-8,10-16H,2-4,9,17-20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYPAAVMQSMNBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)ON5C(=O)CCC5=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30IN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




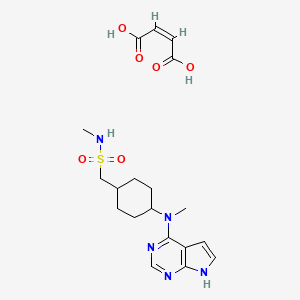
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)


